molecular formula C24H26O5S B600836 Canagliflozin Defluoro Impurity CAS No. 842133-16-8

Canagliflozin Defluoro Impurity

Cat. No. B600836
M. Wt: 426.54
InChI Key:
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Description

Canagliflozin Defluoro Impurity is an impurity of Canagliflozin, a sodium/glucose cotransporter 2 (SGLT2) inhibitor . Canagliflozin has been shown to dose-dependently reduce the calculated renal threshold for glucose excretion and increase urinary glucose excretion .


Synthesis Analysis

The synthesis of Canagliflozin often starts with the starting materials containing sugar moieties having alpha and beta isomers in equimolar concentrations. These impurities of the starting material serve as a potential source of undesired isomeric impurities in the final API .


Molecular Structure Analysis

The molecular formula of Canagliflozin Defluoro Impurity is C24H26O5S . The IUPAC name is (2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-[4-methyl-3-[(5-phenylthiophen-2-yl)methyl]phenyl]oxane-3,4,5-triol .


Chemical Reactions Analysis

The separation of Canagliflozin and its isomeric impurities from its other impurities has been demonstrated . It is quite challenging to separate alpha and beta isomers in normal and reverse phase chromatography, hence it is difficult to purify these isomers .


Physical And Chemical Properties Analysis

The molecular weight of Canagliflozin Defluoro Impurity is 426.54 . It has a boiling point of 645.1±55.0°C at 760 mmHg and a density of 1.326±0.06 g/cm3 .

Scientific Research Applications

  • Chromatographic Analysis :

    • Raghda A. Emam and Aml A. Emam (2022) developed a high-performance chromatographic assay for Canagliflozin and Metformin, including their toxic impurities. This method aids in the quantification of toxic components alongside the drugs, contributing to quality control and safety in pharmaceutical analysis (Emam & Emam, 2022).
  • Impurity Synthesis and Characterization :

    • Sharad S. Pachore et al. (2017) identified and synthesized potential process and degradation impurities of Canagliflozin, including defluoro impurities. This study is significant for understanding the chemical structure and behavior of Canagliflozin impurities, which is crucial for drug development and manufacturing processes (Pachore et al., 2017).
  • Pharmacokinetic Studies :

    • Song-tao Dong et al. (2018) conducted a study on the pharmacokinetics of Canagliflozin and its metabolites in a diabetic rat model. Understanding the behavior of Canagliflozin and its impurities in biological systems is crucial for developing safe and effective drug formulations (Dong et al., 2018).
  • Analytical Method Development :

    • Filip Vymyslický et al. (2021) developed an alternative method using an electrochemical flow cell for the oxidative stress analysis of Canagliflozin. This method provides a time-efficient and eco-friendly approach for studying drug stability and impurity profiles (Vymyslický et al., 2021).
  • Drug-Drug Interaction Potential Assessment :

    • R. Mamidi et al. (2017) assessed the drug-drug interaction potential of Canagliflozin through in vitro and physiologically-based pharmacokinetic studies. Such assessments are vital for understanding how Canagliflozin and its impurities might interact with other drugs, impacting drug safety and efficacy (Mamidi et al., 2017).
  • Stability-Indicating Method Development :

    • Ishpreet Kaur et al. (2016) developed a stability-indicating high-performance thin-layer chromatography method for Canagliflozin, aiding in the detection of impurities under various stress conditions. This contributes to the stability testing of pharmaceutical products (Kaur et al., 2016).

properties

IUPAC Name

(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-[4-methyl-3-[(5-phenylthiophen-2-yl)methyl]phenyl]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O5S/c1-14-7-8-16(24-23(28)22(27)21(26)19(13-25)29-24)11-17(14)12-18-9-10-20(30-18)15-5-3-2-4-6-15/h2-11,19,21-28H,12-13H2,1H3/t19-,21-,22+,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPBUBXAMCHQTN-ZXGKGEBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-(4-methyl-3-((5-phenylthiophen-2-yl)methyl)phenyl)tetrahydro-2H-pyran-3,4,5-triol

CAS RN

842133-16-8
Record name Desfluoro canagliflozin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0842133168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESFLUORO CANAGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2X6T2GQ6S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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